molecular formula C8H10N2 B12334346 4-Methylbenzaldehyde hydrazone

4-Methylbenzaldehyde hydrazone

Cat. No.: B12334346
M. Wt: 134.18 g/mol
InChI Key: FKBDDHSIGSGNOM-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenzaldehyde hydrazone is an organic compound derived from the reaction between 4-methylbenzaldehyde and hydrazine. It is a member of the hydrazone family, which are compounds characterized by the presence of the functional group R1R2C=NNH2. Hydrazones are known for their versatility in organic synthesis and their applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylbenzaldehyde hydrazone can be synthesized through the condensation reaction of 4-methylbenzaldehyde with hydrazine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows:

4-Methylbenzaldehyde+Hydrazine4-Methylbenzaldehyde hydrazone+Water\text{4-Methylbenzaldehyde} + \text{Hydrazine} \rightarrow \text{this compound} + \text{Water} 4-Methylbenzaldehyde+Hydrazine→4-Methylbenzaldehyde hydrazone+Water

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzaldehyde hydrazone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of azines or other nitrogen-containing compounds.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted hydrazones or other functionalized compounds.

Scientific Research Applications

4-Methylbenzaldehyde hydrazone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methylbenzaldehyde hydrazone involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor or modulator of specific enzymes, affecting metabolic pathways and cellular processes. The hydrazone group can form stable complexes with metal ions, influencing their biological activity and potential therapeutic effects.

Comparison with Similar Compounds

4-Methylbenzaldehyde hydrazone can be compared with other hydrazones and related compounds:

    Benzaldehyde hydrazone: Similar structure but lacks the methyl group, leading to different reactivity and properties.

    4-Methylbenzaldehyde oxime: Contains an oxime group instead of a hydrazone group, resulting in different chemical behavior and applications.

    4-Methylbenzaldehyde semicarbazone: Contains a semicarbazone group, which affects its stability and reactivity compared to hydrazones.

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

(E)-(4-methylphenyl)methylidenehydrazine

InChI

InChI=1S/C8H10N2/c1-7-2-4-8(5-3-7)6-10-9/h2-6H,9H2,1H3/b10-6+

InChI Key

FKBDDHSIGSGNOM-UXBLZVDNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N

Canonical SMILES

CC1=CC=C(C=C1)C=NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.